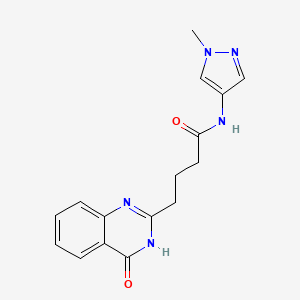
N-(1-methyl-1H-pyrazol-4-yl)-4-(4-oxo-3,4-dihydro-2-quinazolinyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methyl-1H-pyrazol-4-yl)-4-(4-oxo-3,4-dihydro-2-quinazolinyl)butanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both pyrazole and quinazolinone moieties in the structure suggests that this compound may exhibit unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-pyrazol-4-yl)-4-(4-oxo-3,4-dihydro-2-quinazolinyl)butanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Formation of the Quinazolinone Ring: The quinazolinone ring can be synthesized by the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Coupling of the Two Moieties: The final step involves coupling the pyrazole and quinazolinone moieties through a suitable linker, such as a butanamide chain, using amide bond formation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-1H-pyrazol-4-yl)-4-(4-oxo-3,4-dihydro-2-quinazolinyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydroquinazolinones.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole or quinazolinone rings, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or acylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or tool compound for studying biological processes.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)-4-(4-oxo-3,4-dihydro-2-quinazolinyl)butanamide would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to and modulate the activity of specific receptors.
Signal Transduction: The compound could interfere with cellular signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 4-quinazolinone and its derivatives share structural similarities and may exhibit similar biological activities.
Pyrazole Derivatives: Compounds containing the pyrazole ring, such as 1-phenyl-3-methyl-5-pyrazolone, are structurally related and may have comparable properties.
Uniqueness
N-(1-methyl-1H-pyrazol-4-yl)-4-(4-oxo-3,4-dihydro-2-quinazolinyl)butanamide is unique due to the combination of pyrazole and quinazolinone moieties in its structure. This dual functionality may confer distinct pharmacological properties and make it a valuable compound for research and development.
Properties
Molecular Formula |
C16H17N5O2 |
|---|---|
Molecular Weight |
311.34 g/mol |
IUPAC Name |
N-(1-methylpyrazol-4-yl)-4-(4-oxo-3H-quinazolin-2-yl)butanamide |
InChI |
InChI=1S/C16H17N5O2/c1-21-10-11(9-17-21)18-15(22)8-4-7-14-19-13-6-3-2-5-12(13)16(23)20-14/h2-3,5-6,9-10H,4,7-8H2,1H3,(H,18,22)(H,19,20,23) |
InChI Key |
LGXBQNVFTLDZQJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)CCCC2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)benzoate](/img/structure/B14934363.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B14934369.png)
![methyl 2-{[3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B14934370.png)
![4-{[3-(10-Fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanoyl]amino}benzamide](/img/structure/B14934391.png)
![methyl (2E)-5-benzyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B14934397.png)

![N-(4-acetamidophenyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B14934416.png)
![(5-methoxy-1-methyl-1H-indol-2-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B14934417.png)
![3-(3-acetyl-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B14934418.png)
![N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14934425.png)
![3-(4-methoxyphenyl)-1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B14934431.png)
methanone](/img/structure/B14934442.png)
![5-methoxy-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1-(propan-2-yl)-1H-indole-3-carboxamide](/img/structure/B14934444.png)

